![molecular formula C10H26O2Si2 B14610414 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane CAS No. 58276-78-1](/img/structure/B14610414.png)
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to four methyl groups and two isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane can be synthesized through the reaction of tetramethyldisilane with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atoms with isopropoxy groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Common industrial methods involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
- 1,1,2,2-Tetramethylcyclopentane
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane is unique due to the presence of isopropoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
[dimethyl(propan-2-yloxy)silyl]-dimethyl-propan-2-yloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O2Si2/c1-9(2)11-13(5,6)14(7,8)12-10(3)4/h9-10H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNDESFSWQKXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548818 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58276-78-1 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
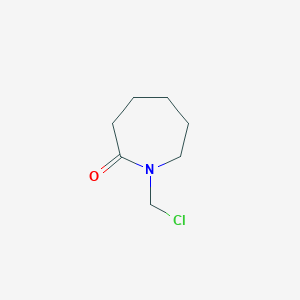
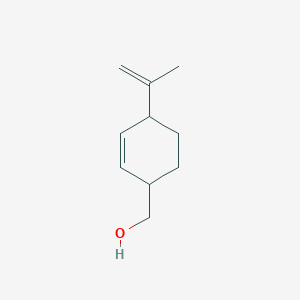
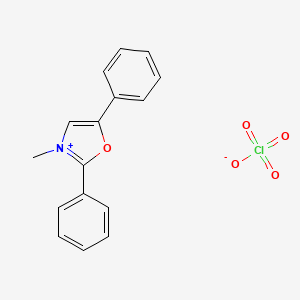
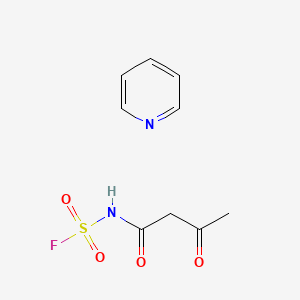
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
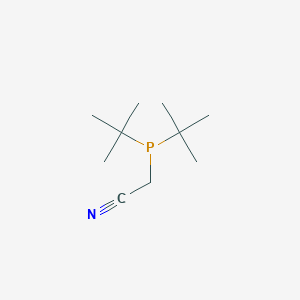
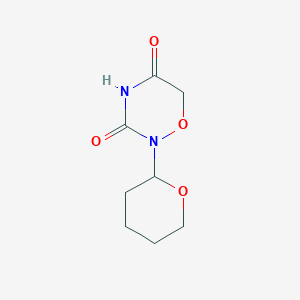
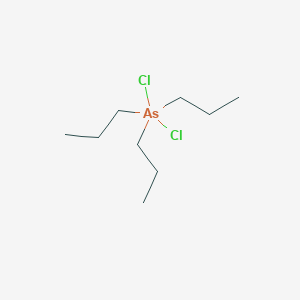

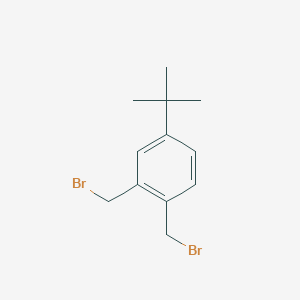
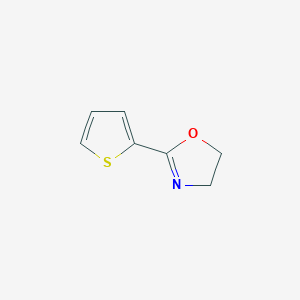
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
